molecular formula C14H13N3S B6475985 N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640822-10-0

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B6475985
CAS No.: 2640822-10-0
M. Wt: 255.34 g/mol
InChI Key: JLXFETIUXRKXNQ-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolopyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a phenylethyl group attached to the nitrogen atom of the thiazole ring.

Future Directions

Thiazolopyridines, including “N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine”, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests potential future directions for the development and study of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides an efficient and rapid synthesis of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new thiazolopyridine derivatives with different functional groups.

Scientific Research Applications

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine can be compared with other thiazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which may offer advantages in certain therapeutic applications.

Properties

IUPAC Name

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10(11-5-3-2-4-6-11)16-14-17-12-9-15-8-7-13(12)18-14/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXFETIUXRKXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(S2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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